molecular formula C11H11FN2 B7848159 (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile

Cat. No.: B7848159
M. Wt: 190.22 g/mol
InChI Key: GJMTYJOZYAORQU-CMDGGOBGSA-N
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Description

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile is a versatile organic compound characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile typically involves the reaction of 2-fluorobenzaldehyde with dimethylaminoacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

(Z)-3-(Dimethylamino)-2-(2-fluorophenyl)acrylonitrile can be compared with other similar compounds, such as (Z)-3-(Dimethylamino)-2-methylacrylonitrile and (Z)-3-(Dimethylamino)-2-phenylacrylonitrile. While these compounds share structural similarities, this compound is unique due to the presence of the fluorophenyl group, which can impart different chemical and biological properties.

Comparison with Similar Compounds

  • (Z)-3-(Dimethylamino)-2-methylacrylonitrile

  • (Z)-3-(Dimethylamino)-2-phenylacrylonitrile

  • (Z)-3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-14(2)8-9(7-13)10-5-3-4-6-11(10)12/h3-6,8H,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMTYJOZYAORQU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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